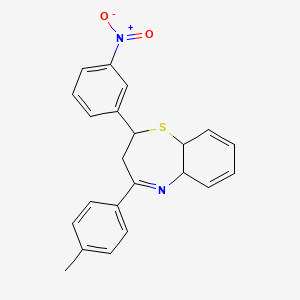

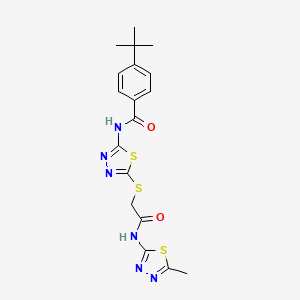

![molecular formula C17H15N3O3S2 B2507192 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865175-84-4](/img/structure/B2507192.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Formation of Thiazine Derivatives : The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in the synthesis of thiazine derivatives. These derivatives are obtained through reactions involving N-dimethylthiocarbamoyl benzamid and HCl or TsOH, forming 4-allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one and related sulfides as intermediates (Jenny & Heimgartner, 1989).

Microwave-Promoted Synthesis : This compound is involved in microwave-promoted synthesis techniques, providing a cleaner, more efficient, and faster method for synthesizing N-substituted benzamides. This approach is an improvement over traditional thermal heating methods (Saeed, 2009).

Biological and Pharmacological Applications

Antifungal Agent Synthesis : It's used in the preparation of various benzamides with potential antifungal properties. The synthesis involves reacting salicylamide with thioureas and thioalkylamide, producing compounds screened for antifungal activity (Narayana et al., 2004).

Antimicrobial Studies : Some benzamide derivatives, including those derived from this compound, show significant antibacterial and antifungal activities. These findings are significant in the search for new antimicrobial agents (Priya et al., 2006).

Anticancer Research : Derivatives of this compound are studied for their pro-apoptotic activity in anticancer research, particularly against melanoma cell lines. One derivative showed significant growth inhibition, indicating potential as an anticancer agent (Yılmaz et al., 2015).

Fluorescence Studies and Anticancer Activity : Certain Co(II) complexes of benzamide derivatives, including those related to this compound, show fluorescence properties and have been studied for their anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Structure-Activity Relationship Studies : The compound plays a role in understanding structure-activity relationships in antiparasitic drugs, particularly against protozoans like Neospora caninum. Modifications on the thiazole and benzene moieties of related compounds are analyzed for their effect on drug efficacy (Esposito et al., 2007).

Additional Applications

Olefin Metathesis Catalysts : This compound is used in the preparation of ruthenium-based olefin metathesis catalysts, which are important in organic synthesis and industrial applications. The catalysts efficiently promote various olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).

Chemosensors for Cyanide Anions : Derivatives of the compound have been synthesized and studied as chemosensors for cyanide anions, indicating its potential application in environmental monitoring and safety (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2-9,11H,1,10H2,(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYKMXAVDKIDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

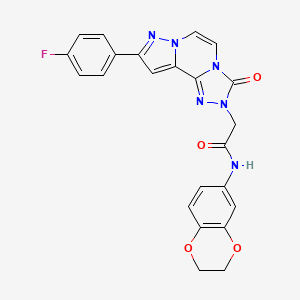

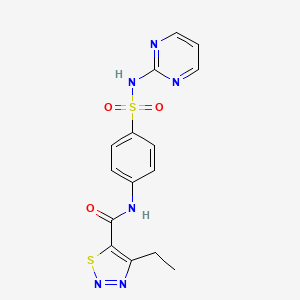

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

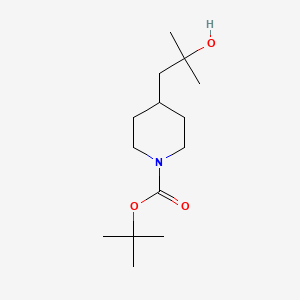

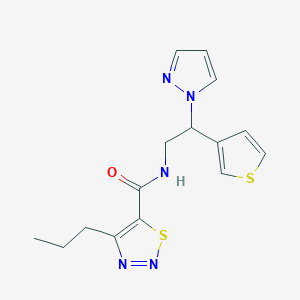

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

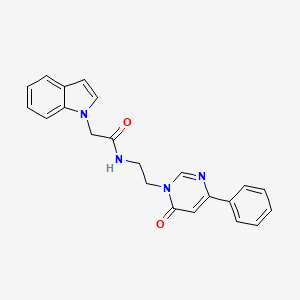

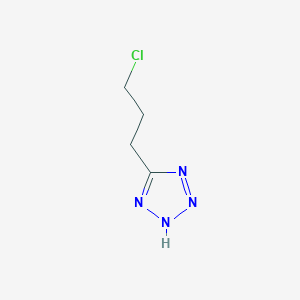

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)